molecular formula C76H154N2O38 B8025068 m-PEG37-Hydrazide

m-PEG37-Hydrazide

Cat. No.: B8025068
M. Wt: 1704.0 g/mol
InChI Key: FGLOMCMAEPUQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG37-Hydrazide: is a polyethylene glycol (PEG)-based compound with a hydrazide functional group at one end. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The hydrophilic nature of the PEG chain enhances the water solubility of the compound, making it suitable for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG37-Hydrazide typically involves the reaction of a PEG chain with a hydrazide group. The process begins with the activation of the PEG chain, which is then reacted with hydrazine to form the hydrazide end group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batch reactors, and the final product is purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: m-PEG37-Hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of m-PEG37-Hydrazide involves its ability to form stable hydrazone bonds with aldehydes and ketones. This property makes it an ideal linker for PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The PEG chain enhances the solubility and stability of the compound, facilitating its use in various biological applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H154N2O38/c1-80-4-5-82-8-9-84-12-13-86-16-17-88-20-21-90-24-25-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-112-68-69-114-72-73-116-75-74-115-71-70-113-67-66-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-23-22-89-19-18-87-15-14-85-11-10-83-7-6-81-3-2-76(79)78-77/h2-75,77H2,1H3,(H,78,79)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLOMCMAEPUQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H154N2O38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1704.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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